molecular formula C6H9NO3 B14188494 Methyl 2-nitrosopent-4-enoate CAS No. 919763-65-8

Methyl 2-nitrosopent-4-enoate

Cat. No.: B14188494
CAS No.: 919763-65-8
M. Wt: 143.14 g/mol
InChI Key: OFWKQKMZMQFYAE-UHFFFAOYSA-N
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Description

Methyl 2-nitrosopent-4-enoate is an organic compound with the molecular formula C6H9NO3 It is a nitroso derivative of pentenoic acid and features a nitroso group (-NO) attached to the second carbon of the pent-4-enoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-nitrosopent-4-enoate can be synthesized through several methods. One common approach involves the nitrosation of methyl pent-4-enoate. This reaction typically requires a nitrosating agent such as sodium nitrite (NaNO2) in the presence of an acid, often hydrochloric acid (HCl), to generate the nitroso group. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitroso compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the product. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-nitrosopent-4-enoate undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form a nitro group (-NO2).

    Reduction: The nitroso group can be reduced to form an amino group (-NH2).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Methyl 2-nitropent-4-enoate.

    Reduction: Methyl 2-aminopent-4-enoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-nitrosopent-4-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study the effects of nitroso compounds on biological systems, including their potential as signaling molecules.

    Medicine: Research into the pharmacological properties of nitroso compounds includes their potential use as therapeutic agents.

    Industry: this compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of methyl 2-nitrosopent-4-enoate involves its interaction with biological molecules through the nitroso group. This group can form covalent bonds with nucleophilic sites on proteins and other macromolecules, leading to modifications that affect their function. The compound may also participate in redox reactions, influencing cellular signaling pathways and oxidative stress responses.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-nitropent-4-enoate: An oxidized form of methyl 2-nitrosopent-4-enoate.

    Methyl 2-aminopent-4-enoate: A reduced form of the compound.

    Methyl 2-hydroxypent-4-enoate: A hydroxylated derivative.

Uniqueness

This compound is unique due to its nitroso group, which imparts distinct chemical reactivity compared to its nitro, amino, and hydroxyl analogs. This reactivity makes it a valuable compound for studying nitroso chemistry and its applications in various fields.

Properties

CAS No.

919763-65-8

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

methyl 2-nitrosopent-4-enoate

InChI

InChI=1S/C6H9NO3/c1-3-4-5(7-9)6(8)10-2/h3,5H,1,4H2,2H3

InChI Key

OFWKQKMZMQFYAE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC=C)N=O

Origin of Product

United States

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